molecular formula C22H20N2O2S2 B2506834 6-methyl-3-(4-methylphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 862825-40-9

6-methyl-3-(4-methylphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2506834
CAS No.: 862825-40-9
M. Wt: 408.53
InChI Key: FSKARYWVUWZFGG-UHFFFAOYSA-N
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Description

6-methyl-3-(4-methylphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the thienopyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-(4-methylphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. Common starting materials include thienopyrimidine derivatives and various substituted phenyl compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings, leading to different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.

Biology

Biologically, thienopyrimidine derivatives have shown potential as enzyme inhibitors, making them candidates for drug development.

Medicine

In medicine, these compounds are explored for their anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 6-methyl-3-(4-methylphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-3-(4-methylphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can be compared with other thienopyrimidine derivatives.
  • Compounds like 2-aminothieno[3,2-d]pyrimidin-4-one and 2-mercaptothieno[3,2-d]pyrimidin-4-one share similar core structures but differ in their substituents.

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can impart distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

6-methyl-3-(4-methylphenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S2/c1-14-8-10-17(11-9-14)24-21(26)20-18(12-15(2)28-20)23-22(24)27-13-19(25)16-6-4-3-5-7-16/h3-11,15H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKARYWVUWZFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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